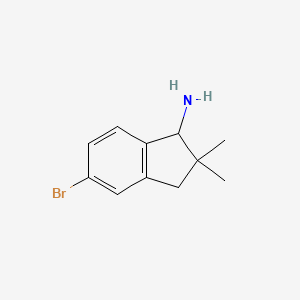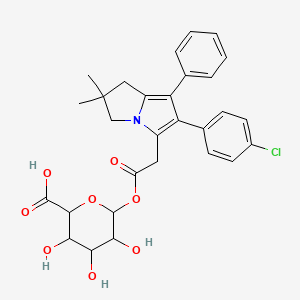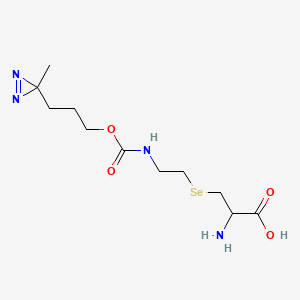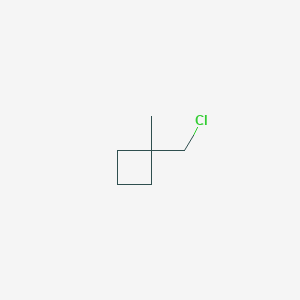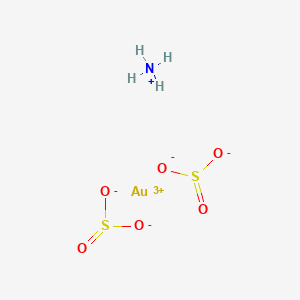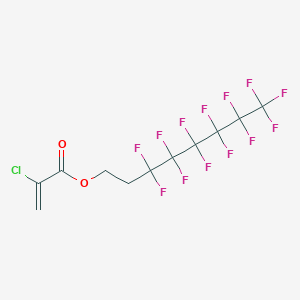
((Perfluorohexyl)ethyl)-2-chloropropenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Perfluorohexyl)éthyl)-2-chloropropénoate: est un composé organique reconnu pour ses propriétés chimiques uniques. Il s'agit d'un dérivé de l'acrylate avec une chaîne latérale perfluorée, ce qui lui confère des caractéristiques distinctes telles que l'hydrophobie et la stabilité chimique. Ce composé est utilisé dans diverses applications industrielles, en particulier dans la production de revêtements et de matériaux spécialisés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du ((Perfluorohexyl)éthyl)-2-chloropropénoate implique généralement l'estérification du perfluorohexyl éthanol avec l'acide 2-chloropropénoïque. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.
Méthodes de production industrielle: À l'échelle industrielle, la production du ((Perfluorohexyl)éthyl)-2-chloropropénoate implique des procédés à flux continu pour assurer un rendement et une pureté élevés. L'utilisation de techniques de purification avancées telles que la chromatographie et la chromatographie liquide haute performance (HPLC) est courante pour atteindre les normes de qualité souhaitées.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le ((Perfluorohexyl)éthyl)-2-chloropropénoate peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les ions hydroxyde, les amines ou les thiols.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution: Ions hydroxyde, amines, thiols, généralement dans des solvants polaires comme l'eau ou les alcools.
Principaux produits formés:
Oxydation: Acides carboxyliques, cétones.
Réduction: Alcools.
Substitution: Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le ((Perfluorohexyl)éthyl)-2-chloropropénoate est utilisé comme monomère dans la synthèse de polymères fluorés. Ces polymères présentent une excellente résistance chimique, une faible énergie de surface et des propriétés hydrophobes, ce qui les rend adaptés aux revêtements, aux adhésifs et aux produits d'étanchéité.
Biologie: En recherche biologique, ce composé est utilisé pour modifier les surfaces de biomatériaux afin d'améliorer leur biocompatibilité et de réduire l'adsorption des protéines. Il est également étudié pour son potentiel dans les systèmes d'administration de médicaments en raison de sa capacité à former des revêtements hydrophobes stables.
Médecine: Les propriétés uniques du composé sont exploitées dans le développement de dispositifs médicaux et d'implants. Sa nature hydrophobe contribue à créer des surfaces antiadhésives, réduisant ainsi le risque d'adhésion bactérienne et de formation de biofilms.
Industrie: Le ((Perfluorohexyl)éthyl)-2-chloropropénoate est largement utilisé dans la production de revêtements spécialisés pour les textiles, l'électronique et les applications automobiles. Sa capacité à conférer une propriété de répulsion à l'eau et à l'huile en fait un élément précieux dans la création de revêtements protecteurs.
Mécanisme d'action
Le mécanisme par lequel le ((Perfluorohexyl)éthyl)-2-chloropropénoate exerce ses effets est principalement dû à ses propriétés hydrophobes et résistantes aux produits chimiques. La chaîne latérale perfluorée crée une barrière qui repousse l'eau et les huiles, tandis que la chaîne principale de l'acrylate fournit un site réactif pour la polymérisation et la modification de surface. Cette combinaison permet au composé de former des revêtements stables et durables qui protègent les surfaces de la dégradation environnementale.
Applications De Recherche Scientifique
Chemistry: ((Perfluorohexyl)ethyl)-2-chloropropenoate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, low surface energy, and hydrophobic properties, making them suitable for coatings, adhesives, and sealants.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Medicine: The compound’s unique properties are leveraged in the development of medical devices and implants. Its hydrophobic nature helps in creating non-stick surfaces, reducing the risk of bacterial adhesion and biofilm formation.
Industry: this compound is widely used in the production of specialty coatings for textiles, electronics, and automotive applications. Its ability to impart water and oil repellency makes it valuable in creating protective coatings.
Mécanisme D'action
The mechanism by which ((Perfluorohexyl)ethyl)-2-chloropropenoate exerts its effects is primarily through its hydrophobic and chemical-resistant properties. The perfluorinated side chain creates a barrier that repels water and oils, while the acrylate backbone provides a reactive site for polymerization and surface modification. This combination allows the compound to form stable, durable coatings that protect surfaces from environmental degradation.
Comparaison Avec Des Composés Similaires
Composés similaires:
(Perfluoroctyl)éthyl acrylate: Structure similaire mais avec une chaîne perfluorée plus longue, offrant une hydrophobie encore plus élevée.
(Perfluorobutyl)éthyl acrylate: Chaîne perfluorée plus courte, résultant en des propriétés hydrophobes légèrement plus faibles mais plus faciles à synthétiser.
(Perfluorodécyl)éthyl acrylate: Chaîne plus longue offrant une hydrophobie supérieure mais plus difficile à manipuler en raison d'une viscosité plus élevée.
Unicité: Le ((Perfluorohexyl)éthyl)-2-chloropropénoate se démarque par ses propriétés équilibrées d'hydrophobie et de facilité de synthèse. Sa longueur de chaîne modérée fournit une hydrophobie suffisante pour la plupart des applications tout en conservant une viscosité et une réactivité gérables.
Propriétés
Numéro CAS |
96383-55-0 |
|---|---|
Formule moléculaire |
C11H6ClF13O2 |
Poids moléculaire |
452.59 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2 |
Clé InChI |
HIRPFUWZIZCTAN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


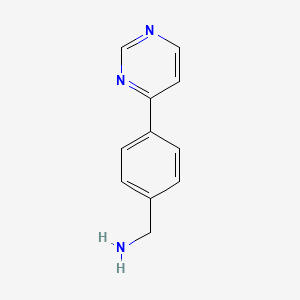
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

